N,N-diethyl-2-(naphthalen-2-ylsulfonyl)acetamide
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Overview
Description
N,N-diethyl-2-(naphthalen-2-ylsulfonyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(naphthalen-2-ylsulfonyl)acetamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(naphthalen-2-ylsulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N,N-diethyl-2-(naphthalen-2-ylsulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(naphthalen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, leading to inhibition of their activity. The naphthalene ring enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(2-naphthylsulfonyl)acetamide: Similar structure but with a different position of the sulfonyl group.
N,N-diethyl-2-(phenylsulfonyl)acetamide: Contains a phenyl ring instead of a naphthalene ring.
N,N-diethyl-2-(benzylsulfonyl)acetamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
N,N-diethyl-2-(naphthalen-2-ylsulfonyl)acetamide is unique due to the presence of the naphthalene ring, which provides enhanced hydrophobic interactions and increased binding affinity to biological targets. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N,N-diethyl-2-naphthalen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-17(4-2)16(18)12-21(19,20)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEKSYDVOVFBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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